![molecular formula C16H15N5O B3727864 3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide](/img/structure/B3727864.png)
3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Overview
Description
3-cyclopropyl-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained attention in the field of scientific research for its potential as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Scientific Research Applications
Anti-Hepatic Fibrosis Agent
This compound has been identified as a potential agent against hepatic fibrosis. Hepatic fibrosis is a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases. Advances in this area are crucial due to the limited treatment options currently available for liver fibrosis .
Autophagy Regulation
The compound has shown promise in the regulation of autophagy, a fundamental cellular process for degrading and recycling cellular components. Specifically, it targets the orphan nuclear receptor Nur77, which has been implicated in the regulation of autophagy and liver fibrosis .
Molecular Diversity in Multicomponent Reactions (MCRs)
Indole derivatives, such as the compound , are known for their molecular diversity and have been used in multicomponent reactions. These reactions are valuable for constructing complex molecules with potential biological activity .
Synthesis of Bioactive Molecules
The structural framework of indole is prevalent in natural products and pharmaceuticals. The compound’s indole moiety makes it a valuable precursor in the synthesis of a wide range of bioactive molecules .
Corrosion Inhibition
While not directly related to the exact compound, similar indole-based molecules have been studied for their corrosion inhibition properties. These studies provide insights into how modifications of the indole structure could be applied to develop new corrosion inhibitors .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-indole-3-carbaldehyde derivatives, are known to be precursors for synthesizing bioactive molecules .
Mode of Action
It’s worth noting that similar compounds, such as 1h-indole-3-carbaldehyde and its derivatives, are important and effective chemical precursors for producing bioactive structures .
Biochemical Pathways
Indole and its derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
Compounds with similar structures, such as (e)-1-((1h-indol-3-yl)methylene)-4-substitute-thiosemicarbazones, have been implicated in the regulation of autophagy and liver fibrosis . This suggests that these compounds may have significant bioavailability and potential therapeutic applications.
Result of Action
Similar compounds have been found to have potential applications in several anticancer therapies .
properties
IUPAC Name |
5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(15-7-14(19-20-15)10-5-6-10)21-18-9-11-8-17-13-4-2-1-3-12(11)13/h1-4,7-10,17H,5-6H2,(H,19,20)(H,21,22)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBFBSVAUOCUEP-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((1H-indol-3-yl)methylene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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